molecular formula C13H12N4 B2644082 N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine CAS No. 133929-18-7

N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine

Cat. No.: B2644082
CAS No.: 133929-18-7
M. Wt: 224.267
InChI Key: QTKVVJXYEASQLY-UHFFFAOYSA-N
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Description

N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. One common method involves the reaction of o-phenylenediamine with 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium dithionite to yield the desired product . Another method involves the use of polyphosphoric acid as a cyclodehydrating agent to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and high-pressure reaction vessels to optimize reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and appropriate solvents.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives with potential biological and industrial applications .

Mechanism of Action

The mechanism of action of N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cell proliferation and survival, making it a potential anticancer agent . Additionally, the compound can interact with DNA and RNA, disrupting their function and leading to antimicrobial and antiviral effects .

Properties

IUPAC Name

4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,14H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKVVJXYEASQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327886
Record name 4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643216
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

133929-18-7
Record name 4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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